molecular formula C17H21NO B2508540 (NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine CAS No. 53519-27-0

(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine

Cat. No. B2508540
CAS RN: 53519-27-0
M. Wt: 255.361
InChI Key: KHEYNINQZNZGGE-FBMGVBCBSA-N
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Description

(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine, also known as ADHX, is a chemical compound that has been extensively researched for its potential use in various scientific fields. It is a versatile compound that can be synthesized using different methods and has shown promising results in scientific research applications.

Scientific Research Applications

Synthesis and Structural Analysis

(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine and related compounds have been synthesized and structurally analyzed in various studies. For example, the synthesis and crystal structure of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was achieved, showing a monoclinic system and a three-dimensional structure formed through weak hydrogen bonds (Bai et al., 2012). Similarly, the synthesis and molecular structure of novel adamantyl derivatives of N-aryl substituted 3-hydroxy-2-methylpyridine-4-ones have been reported, highlighting their potential bioactivity (Petrović Peroković et al., 2013).

Biological Activity and Drug Design

Studies have explored the biological activities of adamantane derivatives. For instance, adamantane arylhydroxamic acids were probed against Trypanosoma brucei and Trypanosoma cruzi, showing promising activity and toxicity profiles, meriting further investigation (Foscolos et al., 2022). In another study, adamantyl-substituted retinoid-derived molecules were shown to inhibit cancer cell growth and angiogenesis by inducing apoptosis and binding to small heterodimer partner nuclear receptor (Dawson et al., 2007).

Antitubercular Potential

Adamantane aminoethers with antitubercular potential have been synthesized, showing significant activity against Mycobacterium tuberculosis. The length and nature of the amino end of the side chain influenced the antitubercular activity, with certain adamantane scaffold substitutions showing better results (Foscolos et al., 2017).

Neuroprotective Applications

In the field of neurology, aminoadamantane derivatives of nitroxyl free radical have been synthesized and evaluated for their antioxidant activity, showing potential as neuroprotective agents in Parkinson's disease (Skolimowski et al., 2003).

Mechanism of Action

properties

IUPAC Name

(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c19-18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14,19H,6-11H2/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEYNINQZNZGGE-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=NO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)/C(=N/O)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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